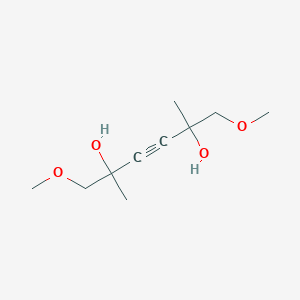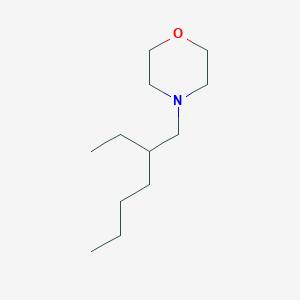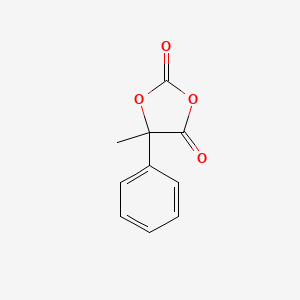
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione is a heterocyclic compound featuring a dioxolane ring with methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water, thus driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.
Major Products:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used. Its effects are mediated through the formation of stable intermediates and transition states that facilitate the desired chemical transformations .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the methyl and phenyl substituents.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-Methylene-4-phenyl-1,3-dioxolane: A structurally related compound with a methylene group at the 2-position.
Uniqueness: The presence of both methyl and phenyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
49598-96-1 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-methyl-5-phenyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C10H8O4/c1-10(7-5-3-2-4-6-7)8(11)13-9(12)14-10/h2-6H,1H3 |
InChI Key |
MXAQEGCWMGRDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


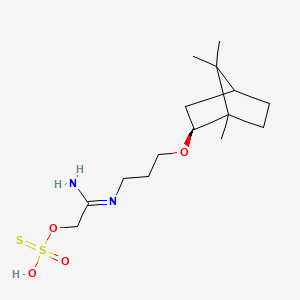
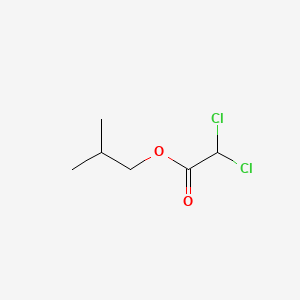
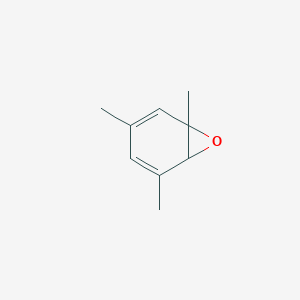
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
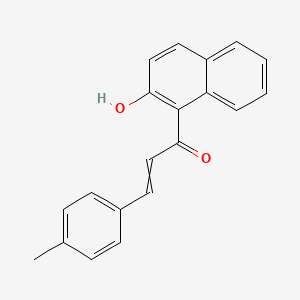
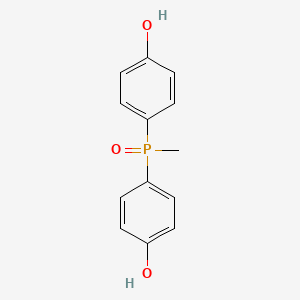

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)
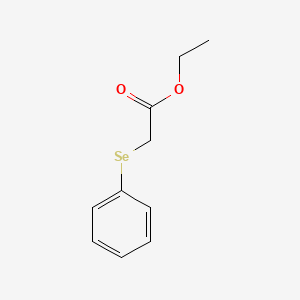
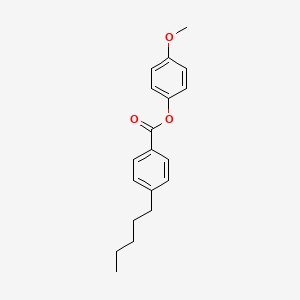
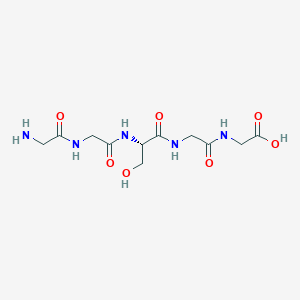
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
